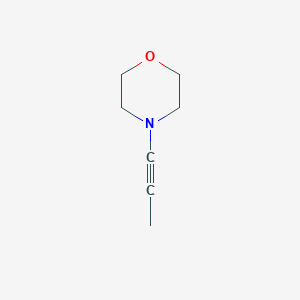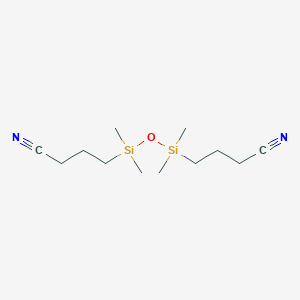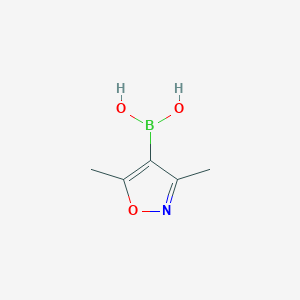
3,5-Dimethylisoxazole-4-boronic acid
Descripción general
Descripción
3,5-Dimethylisoxazole is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a core structure for the synthesis of various derivatives with diverse chemical functionalities and has been explored in different chemical reactions and conditions.
Synthesis Analysis
The synthesis of 3,5-Dimethylisoxazole derivatives has been reported through various methods. For instance, 3-Amino-4,5-dimethylisoxazole was prepared from technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid with key features including DBU treatment and the use of acetohydroxamic acid as an N-protected hydroxylamine equivalent, providing the title compound in reasonable overall yield . Additionally, 3,5-Dimethylisoxazole was alkylated to give 3-methyl-5-alkylisoxazoles using sodium amide in liquid ammonia, with the possibility of obtaining di- and tri-alkylated products .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylisoxazole derivatives has been studied using various spectroscopic methods. For example, the molecular structure and resonance states of 4-Methyl-1H-Indazole-5-Boronic Acid, a related compound, were studied using nuclear magnetic resonance (NMR) spectroscopy, revealing different resonance states under varying temperatures . Additionally, the crystal structure, vibrational spectra, and DFT simulations of the same compound were investigated, providing insights into its conformer forms and geometric parameters .
Chemical Reactions Analysis
3,5-Dimethylisoxazole has been shown to participate in a variety of chemical reactions. It reacts with methyl benzoate to form 3-methyl-5-(benzoylmethyl)isoxazole and with ketones and aldehydes to yield 3-methyl-5-(2-hydroxyalkyl)isoxazoles regiospecifically . The compound also undergoes hydrogen isotope exchange in strongly acidic media, which has implications for its reactivity in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethylisoxazole derivatives have been characterized by various techniques. For instance, a series of barbituric acid derivatives were synthesized and their liquid crystal properties were explored, showing that some derivatives exhibited enantiotropic thermotropic liquid crystalline mesophases . The stability of 5,5-Dimethyl-1,4,2-dioxazoles, which protect both NH and OH moieties in a nonprotic form, was also studied, demonstrating their stability under a wide variety of reaction conditions .
Aplicaciones Científicas De Investigación
- Bromodomain Ligands
- Field : Biochemistry
- Application : 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands . Bromodomains are a family of conserved modules that bind selectively to acetylated lysines present in proteins, notably histones .
- Method : The 3,5-dimethylisoxazole moiety is identified as a novel acetyl-lysine bioisostere, which displaces acetylated histone-mimicking peptides from bromodomains . The interactions responsible for the activity and selectivity of 4-substituted 3,5-dimethylisoxazoles against a selection of phylogenetically diverse bromodomains were determined using X-ray crystallographic analysis .
- Results : The development of compound 4d, which has IC50 values of <5 μM for the bromodomain-containing proteins BRD2(1) and BRD4(1). These compounds are promising leads for the further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains .
- Chemical Synthesis
- Field : Organic Chemistry
- Application : 3,5-Dimethylisoxazole-4-boronic acid pinacol ester is used in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, the compound would be used in a reaction with other organic compounds to form a new compound .
- Results : The results or outcomes would also depend on the specific synthesis. In general, the use of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester can help to introduce the 3,5-dimethylisoxazole moiety into a larger organic molecule .
- Chemical Synthesis
- Field : Organic Chemistry
- Application : 3,5-Dimethylisoxazole-4-boronic acid pinacol ester is used in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, the compound would be used in a reaction with other organic compounds to form a new compound .
- Results : The results or outcomes would also depend on the specific synthesis. In general, the use of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester can help to introduce the 3,5-dimethylisoxazole moiety into a larger organic molecule .
Safety And Hazards
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFZCPZIRQDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(ON=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370237 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylisoxazole-4-boronic acid | |
CAS RN |
16114-47-9 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

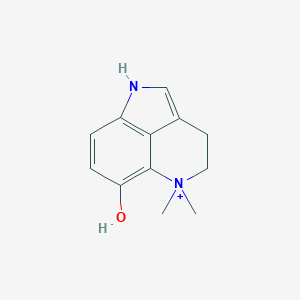


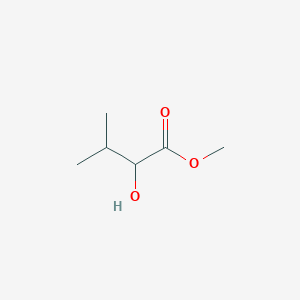

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)


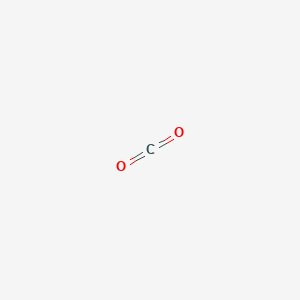
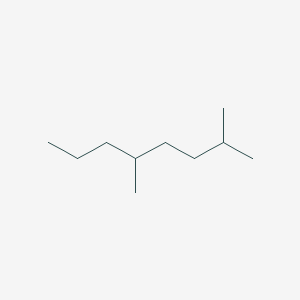
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
